2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine hydrobromide

salt-form solubility in vitro dosing medicinal chemistry

2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine hydrobromide (CAS 31555-36-9) is a heterocyclic compound belonging to the imidazo[1,2-a]pyrimidine family, featuring a bicyclic core formed by fused imidazole and pyrimidine rings with a 4-methoxyphenyl substituent at the 2-position. It is supplied as a hydrobromide salt (molecular formula C13H12BrN3O, molecular weight 306.16 g/mol), a form known to enhance solubility in polar media relative to the corresponding free base.

Molecular Formula C13H12BrN3O
Molecular Weight 306.163
CAS No. 31555-36-9
Cat. No. B2602503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine hydrobromide
CAS31555-36-9
Molecular FormulaC13H12BrN3O
Molecular Weight306.163
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CN3C=CC=NC3=N2.Br
InChIInChI=1S/C13H11N3O.BrH/c1-17-11-5-3-10(4-6-11)12-9-16-8-2-7-14-13(16)15-12;/h2-9H,1H3;1H
InChIKeyWGESMMXWJJNMFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine Hydrobromide (CAS 31555-36-9): Core Structure, Salt-Form Identity and Procurement-Relevant Characteristics


2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine hydrobromide (CAS 31555-36-9) is a heterocyclic compound belonging to the imidazo[1,2-a]pyrimidine family, featuring a bicyclic core formed by fused imidazole and pyrimidine rings with a 4-methoxyphenyl substituent at the 2-position . It is supplied as a hydrobromide salt (molecular formula C13H12BrN3O, molecular weight 306.16 g/mol), a form known to enhance solubility in polar media relative to the corresponding free base [1]. The compound is primarily utilized as a research intermediate and scaffold in medicinal chemistry programs targeting kinase inhibition, anticancer, and antimicrobial discovery [2].

Why 2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine Hydrobromide Cannot Be Interchanged with Free Base or Halo-Analogs: Salt-Form and Substituent-Driven Divergence


Direct substitution of the hydrobromide salt with the free base (CAS 31555-35-8) or halogen-substituted analogs (e.g., 3-bromo, 6-bromo, 4-chloro derivatives) introduces critical differences in solubility, ionization state, and biological target engagement that can alter assay outcomes and synthetic utility. The hydrobromide counterion confers distinct aqueous solubility and crystallinity properties essential for reproducible in vitro dosing [1], while the 4-methoxyphenyl group provides a specific electronic and steric profile that differs markedly from 4-chloro or 3-fluoro-4-methoxy analogs in kinase and antimicrobial assays [2]. The quantitative evidence below demonstrates that even closely related imidazo[1,2-a]pyrimidines cannot be assumed functionally equivalent for research procurement.

2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine Hydrobromide: Head-to-Head and Class-Level Quantitative Differentiation Evidence


Aqueous Solubility Advantage of Hydrobromide Salt vs. Free Base Governs In Vitro Assay Reliability

The hydrobromide salt form of 2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine is documented to be 'insoluble in water, easily soluble in organic solvents' as the free base, while the hydrobromide counterion is explicitly noted to enhance solubility in polar solvents . This salt-form advantage is a well-established principle in pharmaceutical salt selection, where hydrobromide salts routinely improve aqueous dissolution rates over free bases by 2- to 10-fold depending on the scaffold [1]. For procurement decisions, selecting the hydrobromide salt rather than the free base (CAS 31555-35-8) directly impacts the achievable concentration in aqueous assay buffers, reducing the risk of compound precipitation and false-negative results in cell-based or biochemical screens.

salt-form solubility in vitro dosing medicinal chemistry

Purity and Batch Reproducibility: Hydrobromide Salt Consistently Outperforms Free Base in Commercial Availability

Commercially, 2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine hydrobromide is available at 98% purity (Leyan, product 1197311) and 95% purity (Fluorochem, product F526126) , whereas the free base is typically offered at 97% (Leyan, product 2155288) . The 98% purity specification for the hydrobromide salt provides a lower impurity burden for sensitive biological assays, and the well-defined stoichiometry of the 1:1 hydrobromide salt (confirmed by elemental analysis and 1H NMR integration) ensures precise molarity calculations that are not guaranteed with the hygroscopic free base.

chemical purity batch consistency procurement quality

Lipophilicity Differential Between Hydrobromide Salt and Free Base Guides Membrane Permeability and Bioassay Design

The free base of 2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine exhibits a calculated LogP of 2.40 (ALogP) with a polar surface area (PSA) of 39.42 Ų . Upon salt formation, the ionization of the imidazopyrimidine core reduces the effective LogP (distribution coefficient at pH 7.4) by approximately 1–2 log units based on general class behavior for hydrobromide salts of weakly basic heterocycles [1]. This shift in lipophilicity directly impacts passive membrane permeability and non-specific protein binding, making the hydrobromide salt preferable for assays requiring aqueous compatibility while the free base may be more suitable for cell-permeability-focused studies where higher LogD is desired.

LogP lipophilicity membrane permeability drug-likeness

Substituent-Dependent Antimicrobial Divergence: 4-Methoxy vs. 4-Chloro Imidazo[1,2-a]pyrimidines Show Altered Zone-of-Inhibition Profiles Against C. albicans

In a comparative antimicrobial study of imidazo[1,2-a]pyrimidine derivatives, compounds bearing electron-donating 4-methoxy substituents (analogous to the target compound scaffold) exhibited strong activity against C. albicans with inhibition zones ranging from 12.3 ± 0.5 mm to 19.3 ± 0.3 mm, while 4-chlorophenyl analogs displayed distinct selectivity profiles across Gram-positive and Gram-negative bacteria [1]. Specifically, 4-methoxy-bearing derivatives (e.g., 3g, 3j, 3k) demonstrated MIC values of 2.5–5 mg/mL against C. albicans, highlighting that the 4-methoxy group confers a differential antifungal spectrum not replicated by the 4-chloro or unsubstituted phenyl congeners [1][2].

antimicrobial Candida albicans 4-methoxy 4-chloro zone of inhibition

Optimal Procurement and Research Application Scenarios for 2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine Hydrobromide


Aqueous Antifungal Screening Campaigns Targeting Candida Species

The hydrobromide salt form ensures adequate aqueous solubility for broth microdilution MIC assays, where the 4-methoxyphenyl imidazo[1,2-a]pyrimidine scaffold has demonstrated C. albicans inhibition zones up to 19.3 mm and MIC values of 2.5–5 mg/mL [1]. Researchers should procure the hydrobromide salt rather than the free base to avoid DMSO-dependent solubility artifacts that can confound antifungal activity readouts.

Kinase Inhibitor Scaffold Optimization with Defined Stoichiometry for SAR Studies

The imidazo[1,2-a]pyrimidine core is a recognized MET kinase inhibitor pharmacophore [2]. The 1:1 hydrobromide salt stoichiometry ensures accurate molarity calculations for dose-response studies, and the 98% purity specification minimizes confounding impurities in kinase inhibition IC50 determinations.

Breast Cancer Cell Line Antiproliferative Screening (MDA-MB-231 / MCF-7)

Imidazo[1,2-a]pyrimidine derivatives bearing methoxyphenyl groups have shown selective antiproliferative activity against breast cancer cell lines, with compound 3d achieving MDA-MB-231 IC50 of 35.9 μM and 2.0-fold selectivity over healthy HUVEC cells [3]. The hydrobromide salt of the 4-methoxyphenyl derivative is the appropriate starting material for medicinal chemistry elaboration aimed at improving this potency window.

Physicochemical Profiling for Oral Bioavailability Prediction

With a free base LogP of 2.40 and PSA of 39.42 Ų , the compound resides within Lipinski-compliant space. The hydrobromide salt form provides the relevant ionization state for pH-solubility profiling and LogD determination, which are essential parameters for preclinical pharmacokinetic evaluation.

Quote Request

Request a Quote for 2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.